2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide
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Overview
Description
2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyanophenyl group, an oxoethoxy linkage, and a diphenylacetamide moiety, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-cyanophenylamine with ethyl oxalyl chloride to form an intermediate, which is then reacted with N,N-diphenylacetamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxo group to a hydroxyl group.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[(4-cyanophenyl)amino]acetic acid: This compound shares the cyanophenyl group but differs in its overall structure and properties.
4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate: This compound has a similar cyanophenyl group but includes a triazole ring and sulfamate group.
Uniqueness
2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H19N3O3 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-2-[2-oxo-2-(N-phenylanilino)ethoxy]acetamide |
InChI |
InChI=1S/C23H19N3O3/c24-15-18-11-13-19(14-12-18)25-22(27)16-29-17-23(28)26(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14H,16-17H2,(H,25,27) |
InChI Key |
IDEDFQLTIRMLRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)COCC(=O)NC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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